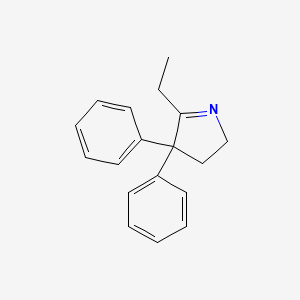

5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 5-ethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole typically involves the following steps:

Synthetic Routes: One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. This reaction forms an intermediate, which undergoes cyclization to yield the desired pyrrole compound.

Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained around 100-120°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

5-Ethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitro compounds.

Major Products:

Scientific Research Applications

5-Ethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, it is used in the production of specialty chemicals, dyes, and polymers, owing to its unique chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 5-ethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical processes.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects in treating diseases such as cancer and infections.

Comparison with Similar Compounds

5-Ethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole can be compared with other similar compounds, such as:

Similar Compounds: Examples include 5-ethyl-2-methyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole and 5-ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole.

Uniqueness: The presence of the ethyl and phenyl groups in 5-ethyl-4,4-diphenyl-3,4-dihydro-2H-pyrrole imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other pyrrole derivatives.

Biological Activity

5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole (CAS No. 53067-74-6) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an ethyl group and two phenyl substituents, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N, with a molecular weight of approximately 263.37 g/mol. The presence of the ethyl and diphenyl groups enhances its stability and reactivity, making it a valuable building block in organic synthesis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound can modulate the activity of enzymes and receptors involved in critical biochemical processes. It has been shown to interact with signaling pathways related to inflammation, cell proliferation, and apoptosis.

- Biochemical Pathways : Its influence on these pathways suggests potential applications in treating conditions such as cancer and infections.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. In studies involving various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. For instance, some pyrrole derivatives demonstrated MIC values comparable to standard antibiotics such as ciprofloxacin .

Anticancer Potential

This compound has been investigated for its anticancer properties:

- Compounds within this class have shown cytotoxic effects against various cancer cell lines. Studies suggest that they may induce apoptosis in cancer cells through modulation of signaling pathways .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been documented:

- It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, positioning it as a candidate for developing anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Ethyl-2-methyl-4,4-diphenylpyrrole | Pyrrole | Contains a methyl group; different biological activity profile |

| 5-Methyl-3,4-dihydro-4,4-diphenylpyrrole | Pyrrole | Lacks an ethyl group but retains diphenyl substitution; potential for varied reactivity |

| 5-Ethylidene-1,5-dimethylpyrrolidine | Pyrrolidine | Features additional methyl groups affecting solubility and reactivity |

This table highlights the structural diversity among pyrrole derivatives and their potential implications for biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various pyrrole derivatives found that certain compounds exhibited significant activity against both gram-positive and gram-negative bacteria. The results indicated that modifications to the phenyl rings could enhance antimicrobial potency .

- Cytotoxicity Studies : Research assessing the cytotoxic effects on cancer cell lines revealed that derivatives of this compound could induce cell death through apoptosis. The structure–activity relationship (SAR) analysis suggested that specific substituents on the pyrrole ring were crucial for enhancing anticancer activity.

- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties showed that certain derivatives could effectively reduce inflammation markers in vitro. This finding supports the potential use of these compounds in treating inflammatory diseases .

Properties

CAS No. |

53067-74-6 |

|---|---|

Molecular Formula |

C18H19N |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

5-ethyl-4,4-diphenyl-2,3-dihydropyrrole |

InChI |

InChI=1S/C18H19N/c1-2-17-18(13-14-19-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |

InChI Key |

ZSZDLICNXAEVQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NCCC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.